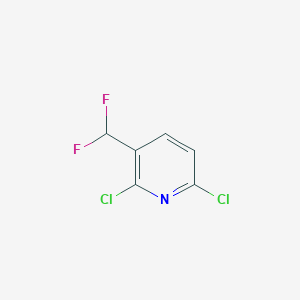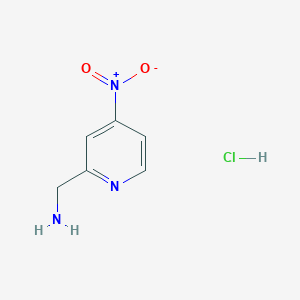![molecular formula C8H6N4O B1399142 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1375302-32-1](/img/structure/B1399142.png)
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
概要
説明
Pyrrolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrrolopyrimidines often involves multi-component reactions with various starting materials such as aromatic aldehydes, amino uracils, and malononitrile . The reactions are usually facilitated by catalysts .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyrrole ring (a five-membered ring with one nitrogen atom) .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo various chemical reactions, including those catalyzed by Lewis acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrrolopyrimidine would depend on its exact structure. For example, 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a white solid .科学的研究の応用
Synthesis and Chemical Properties
- Pyrrolopyrimidine Derivatives Synthesis : 5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and related compounds were synthesized, demonstrating the versatility of pyrrolopyrimidines in chemical synthesis (Kim & Santilli, 1969).
Biochemical Applications
- Antiviral Activity Studies : Synthesis of non-nucleoside analogs of toyocamycin and sangivamycin highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidines against human cytomegalovirus and herpes simplex virus (Renau et al., 1996).
- Antibacterial Evaluation : New pyrrolo[2,3-d]pyrimidines were evaluated for antibacterial activity against various bacterial strains, showing potential as antimicrobial agents (Vazirimehr et al., 2017).
Novel Synthesis Methods
- Microwave Assisted Synthesis : A microwave-assisted method was developed for synthesizing 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a] pyrimidine-6-carbonitrile derivatives, illustrating an efficient synthesis approach (Divate & Dhongade-Desai, 2014).
Pharmacological Potential
- Antitumor Activity : Synthesis of acyclic 6-Substituted Pyrrolo[2,3-D]-pyrimidine nucleoside analogs revealed their potential in inhibiting purine biosynthesis, suggesting uses in cancer treatment (Wang et al., 2010).
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : A study on the synthesis of certain pyrrole derivatives as antimicrobial agents found potential applications for pyrrolo[2,3-d]pyrimidines in combating microbial infections (Mohamed et al., 2009).
作用機序
Target of Action
The compound “6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit promising anticancer activities by inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, primarily protein kinases, by mimicking ATP . This interaction results in the inhibition of these kinases, thereby disrupting the signaling processes they control . This disruption can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The compound’s action primarily affects the signaling pathways controlled by the protein kinases it inhibits . These pathways play crucial roles in cellular processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The lipophilicity of a drug, ie, its affinity for a lipid environment, can influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . A high degree of lipophilicity can allow a drug to diffuse easily into cells , potentially enhancing its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation . This is achieved through its inhibition of protein kinases and the subsequent disruption of the signaling pathways they control . In the context of cancer treatment, this can lead to a reduction in the growth and spread of cancer cells .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The interaction between this compound and tyrosine kinases involves the binding of the compound to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the disruption of various cellular processes, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase . Additionally, it upregulates the expression of caspase-3, a key enzyme involved in the execution phase of cell apoptosis . The influence of this compound on cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, further underscores its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of tyrosine kinases. The compound mimics ATP and binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival. Additionally, molecular docking studies have shown that this compound forms stable interactions with the kinase, further validating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has demonstrated stability under physiological conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound inhibits key enzymes in the purine and pyrimidine biosynthesis pathways, leading to a reduction in nucleotide levels . This inhibition disrupts DNA and RNA synthesis, thereby affecting cell proliferation and survival. Additionally, the compound’s interaction with folate-dependent enzymes further underscores its role in nucleotide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with folate receptors, which facilitate its uptake into cells . Once inside the cell, it is distributed to different cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s ability to bind to transport proteins also influences its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the presence of targeting signals within the compound’s structure directs it to specific cellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c9-2-7-10-3-5-1-6(4-13)11-8(5)12-7/h1,3,13H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFOHNRUGHHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)
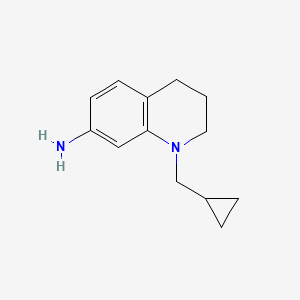
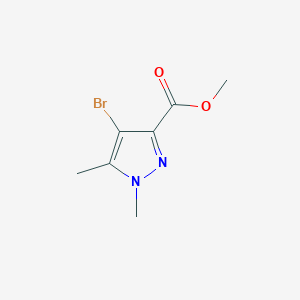


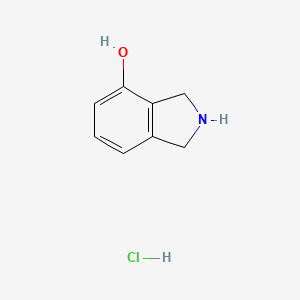

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)
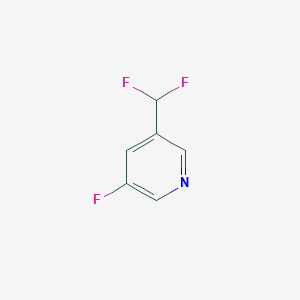
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
